2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-cyanophenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5OS/c22-16-6-4-15(5-7-16)18-11-19-21(24-8-9-27(19)26-18)29-13-20(28)25-17-3-1-2-14(10-17)12-23/h1-11H,13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEPPCNXZWUZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrazine structure have been identified as inhibitors of cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Similar compounds have shown inhibitory activity against cdk2 . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Biochemical Pathways
Cdk2, a potential target of similar compounds, plays a crucial role in the cell cycle, particularly the transition from g1 phase to s phase and the progression of the s phase .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . Inhibition of CDK2 can lead to cell cycle arrest, which can result in the death of proliferating cells, particularly cancer cells .
Biological Activity
The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-cyanophenyl)acetamide is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological implications based on recent research findings.
- Molecular Formula : C21H16ClN4OS
- Molecular Weight : 426.9 g/mol
- CAS Number : 1021257-98-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions such as temperature and pH to ensure high yields and purity. The key steps include:
- Formation of the pyrazolo[1,5-a]pyrazine core.
- Introduction of the chlorophenyl and sulfanyl groups.
- Acetylation to form the final acetamide derivative.
Anticancer Activity
Research has shown that This compound exhibits significant anticancer properties. A study indicated that it inhibits Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to reduced cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses moderate to strong activity against several bacterial strains, comparable to standard antibiotics like ciprofloxacin and fluconazole. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Enzyme Inhibition
In addition to its anticancer and antimicrobial effects, this compound has been identified as a potent inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. These activities suggest its potential use in treating conditions like Alzheimer's disease and other enzyme-related disorders .
Study 1: Anticancer Effects
In a study involving several cancer cell lines, the compound was shown to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against Salmonella typhi and Bacillus subtilis, revealing that the compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- CDK Inhibition : Prevents transition from G1 to S phase in the cell cycle.
- Enzyme Binding : Competes with natural substrates for binding sites on enzymes like AChE.
- Membrane Disruption : Alters bacterial membrane integrity leading to cell death.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of pyrazolo-pyrazine derivatives with variations in aryl and acetamide substituents. Key structural analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-Cl and 3-CN substituents introduce strong electron-withdrawing effects, which may enhance stability and intermolecular interactions compared to analogs with electron-donating groups (e.g., G420-0189’s 4-CH3) .
Physicochemical Properties
Data from structurally related compounds ():
Notes:
- The target compound’s IR spectrum is expected to show a strong C≡N stretch at ~2215 cm⁻¹, consistent with 13a (2214 cm⁻¹) .
- The 3-cyanophenyl group in the target compound may deshield adjacent protons, leading to downfield shifts in ¹H-NMR compared to 3-methoxyphenyl analogs .
Challenges and Opportunities
- Synthetic Complexity : The sulfanyl-acetamide linker requires precise control to avoid oxidation or side reactions.
- Bioactivity Gaps : Further studies are needed to evaluate the target compound’s pharmacokinetics and toxicity.
- Optimization : Substituting the pyrazolo-pyrazine core with bulkier groups (e.g., 4-CF3) could enhance metabolic stability .
Q & A
Q. What methodologies analyze metabolic pathways and metabolite identification?
- Approach :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) + NADPH, and identify Phase I/II metabolites via UPLC-QTOF-MS .
- Isotope Labeling : Use C-labeled compound to track metabolic fate in hepatocyte assays .
- Computational Prediction : Employ Meteor (Lhasa Limited) to simulate CYP450-mediated oxidation sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
